4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C24H25NO7 and its molecular weight is 439.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Fungicidal Activity
Research by Kappe and Kappe (2009) discusses the synthesis of derivatives of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, a compound related to the one . These derivatives are highlighted for their potential fungicidal activity, indicating a possible application in agriculture or pharmaceuticals for combating fungal infections (Kappe & Kappe, 2009).
Structural Analogues of Antibiotics
Medvedeva, Plaksina, and Shikhaliev (2015) explored the synthesis of structural analogues of Helquinoline, an antibiotic. Their research delves into the peculiarities of the oxidation reaction of derivatives of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, hinting at the potential for developing new antibiotics or antibacterial agents (Medvedeva, Plaksina, & Shikhaliev, 2015).
Synthesis Methodologies
Lescheva, Medvedeva, and Shikhaliev (2014) investigated the Stolle reaction in the synthesis of various derivatives of the compound. Their findings contribute to the understanding of efficient synthesis methods, which could be valuable for large-scale production or further research (Lescheva, Medvedeva, & Shikhaliev, 2014).
Inhibitory Activity Against Protein Kinases
Novichikhina et al. (2020) synthesized hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment. These compounds exhibited inhibitory activity against various protein kinases, suggesting potential therapeutic applications in cancer treatment or other diseases involving abnormal protein kinase activity (Novichikhina et al., 2020).
Potential Antiproliferative Activity
Ishichi et al. (2005) synthesized compounds related to 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, demonstrating potent acetylcholinesterase inhibition and increased rhythmic bladder contractions. This indicates a potential use in the treatment of voiding dysfunctions or as a component in the development of drugs targeting neurological pathways (Ishichi et al., 2005).
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-12-11-24(2,3)25-19-15(12)9-14(10-16(19)20(26)22(25)27)32-23(28)13-7-17(29-4)21(31-6)18(8-13)30-5/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQGIUXFHKJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.